methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate
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Description
Methyl 3-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C24H25N5O5S and its molecular weight is 495.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic compounds with complex structures, similar to the target molecule, are often subjects of synthetic chemistry research due to their potential applications in pharmaceuticals and materials science. For example, the work of Rahmouni et al. (2014) on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives showcases a methodology that could be applicable to the synthesis of the target molecule. This involves intramolecular cyclization techniques and [3+2] cycloaddition reactions to create new heterocyclic compounds (Rahmouni et al., 2014).
Potential Applications in Drug Design
The synthesis of complex heterocyclic compounds often targets the development of new pharmacologically active molecules. Even though the exclusion of drug use and side effects is requested, it's worth noting that the structural complexity of such molecules, including the target compound, underlies their potential for binding to diverse biological targets, leading to various applications in medicinal chemistry.
Chemical Reactions and Functionalization
The ability to undergo specific chemical reactions is a key aspect of such compounds. Studies like those by Toplak et al. (1999) demonstrate the utility of related compounds in the synthesis of heterocyclic systems, highlighting the potential for the target molecule to be used as a precursor or intermediate in the synthesis of new chemical entities with diverse functionalities (Toplak et al., 1999).
Properties
IUPAC Name |
methyl 3-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-4-29-20-19(15(2)26-29)28(14-18(30)25-17-11-13-35-21(17)23(32)34-3)24(33)27(22(20)31)12-10-16-8-6-5-7-9-16/h5-9,11,13H,4,10,12,14H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYJDJFDKXMPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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